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molecular formula C17H24N4O2 B8509881 tert-Butyl 4-(6-amino-1H-indazol-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(6-amino-1H-indazol-1-yl)piperidine-1-carboxylate

Cat. No. B8509881
M. Wt: 316.4 g/mol
InChI Key: LQFOCWZXYPCBTM-UHFFFAOYSA-N
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Patent
US09108939B2

Procedure details

tert-Butyl 4-(6-nitro-1H-indazol-1-yl)piperidine-1-carboxylate (3.00 mmol, 1.04 g) and palladium (10% on C) (0.150 mmol, 0.160 g) in ethanol (30 mL) were stirred under a hydrogen atmosphere at 5 bar for 1 hour. The reaction mixture was filtered and concentrated at reduced pressure to afford the title compound (1.4 g). MS (ESI) m/z 317.2 [M+H]+
Name
tert-Butyl 4-(6-nitro-1H-indazol-1-yl)piperidine-1-carboxylate
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH:13]2[CH2:14][CH2:15][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:17][CH2:18]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
tert-Butyl 4-(6-nitro-1H-indazol-1-yl)piperidine-1-carboxylate
Quantity
1.04 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=NN(C2=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C=NN(C2=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 147.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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